ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula C₁₇H₁₈N₂O₅ defines the fundamental composition of this compound, with a calculated molecular weight of 330.34 grams per mole. The International Union of Pure and Applied Chemistry nomenclature precisely describes the compound's structural features through its systematic name, which reflects the chromene backbone substituted at multiple positions with distinct functional groups. The molecule contains two nitrogen atoms, five oxygen atoms, and seventeen carbon atoms arranged in a complex heterocyclic framework that incorporates both aromatic and aliphatic components.
The molecular architecture centers around the 4H-chromene core, which consists of a benzene ring fused to a six-membered oxygen-containing heterocycle. The amino group occupies the 2-position of the chromene ring, providing electron-donating characteristics that influence the electronic distribution throughout the molecule. At the 3-position, an ethyl carboxylate substituent introduces ester functionality, while the 4-position bears a highly substituted side chain containing both cyano and ethoxy-carbonyl groups. This arrangement creates a molecule with significant steric bulk and multiple sites for potential intermolecular interactions.
The simplified molecular input line entry system representation O=C(C1=C(N)OC2=C(C=CC=C2)C1C(C#N)C(OCC)=O)OCC accurately captures the connectivity and functional group arrangement within the molecule. The structural complexity arises from the presence of multiple carbonyl groups, the cyano functionality, and the amino substituent, each contributing distinct electronic and steric effects. The ethyl ester groups provide additional conformational flexibility while maintaining the overall molecular framework through covalent bonding patterns.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₅ |
| Molecular Weight | 330.34 g/mol |
| Chemical Abstracts Service Number | 65673-61-2 |
| MDL Number | MFCD00218212 |
| SMILES Notation | O=C(C1=C(N)OC2=C(C=CC=C2)C1C(C#N)C(OCC)=O)OCC |
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations of amino-substituted 4H-chromene scaffolds reveal systematic patterns in molecular packing and conformational preferences that provide insights into the solid-state behavior of this compound. The fused 4H-chromene molecules demonstrate crystallization in monoclinic and triclinic crystal systems with characteristic space groups including P-1, P21/c, C2/c, and P21/n, indicating diverse packing arrangements depending on substituent patterns and intermolecular interactions. These crystallographic data suggest that the title compound likely exhibits similar packing characteristics due to its structural similarity to related amino-chromene derivatives.
The conformational dynamics of the molecule involve rotation around the carbon-carbon bond connecting the chromene core to the substituted side chain at the 4-position. This rotation allows for multiple conformational states, each with distinct energy profiles and intermolecular interaction patterns. The presence of the bulky side chain containing both cyano and ethoxycarbonyl groups introduces significant steric considerations that influence the preferred conformational arrangements in both solution and solid states. Density functional theory calculations on related amino-substituted 4H-chromene compounds demonstrate strong correlations between optimized molecular geometries and experimental crystallographic results.
Hirshfeld surface analysis has proven valuable for quantifying intermolecular interactions in amino-chromene systems, revealing the relative contributions of different interaction types through two-dimensional fingerprint plots. The amino group at the 2-position serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular networks that stabilize crystal structures. The carbonyl oxygens from the ester and cyano groups provide additional sites for hydrogen bonding and dipolar interactions, creating complex three-dimensional networks in the solid state.
The molecular electrostatic potential distribution reflects the influence of electron-donating amino groups and electron-withdrawing cyano and carbonyl functionalities on the overall electronic structure. These electrostatic considerations directly impact crystal packing arrangements and influence the formation of supramolecular assemblies through complementary charge distributions. The combination of aromatic stacking interactions from the chromene core and hydrogen bonding from the functional groups creates a multifaceted interaction landscape that determines the final crystallographic structure.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The spectrum displays amino group stretching vibrations at 3400 and 3310 wavenumbers, consistent with primary amine functionality exhibiting both symmetric and asymmetric N-H stretching modes. Aliphatic C-H stretching appears at 2912 wavenumbers, while the cyano group produces a distinctive sharp absorption at 2250 and 2188 wavenumbers, confirming the presence of the nitrile functionality.
Carbonyl stretching vibrations occur at multiple frequencies reflecting the different electronic environments of the ester groups. The spectrum shows carbonyl absorptions at 1650 wavenumbers for the ethoxycarbonyl group attached to the side chain and additional carbonyl stretching at 1588 wavenumbers for the ethyl carboxylate at the 3-position. Aromatic C=C stretching vibrations appear at 1520 wavenumbers, while C-O stretching modes of the ester groups manifest at 1252 and 1085 wavenumbers, providing comprehensive confirmation of the molecular structure through vibrational spectroscopy.
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum recorded in dimethyl sulfoxide-d6 solvent displays characteristic multipicity patterns and chemical shift values that confirm the molecular connectivity. Aromatic protons appear as a singlet at 7.81 parts per million and complex multiplets between 7.03 and 6.57 parts per million, reflecting the substituted benzene ring of the chromene core. The methine proton at the 4-position appears as a doublet at 4.49 parts per million with coupling constant of 10.8 hertz, while the side chain methine shows a doublet at 4.31 parts per million.
The ethyl ester protons display characteristic patterns with methylene quartets between 4.18 and 3.98 parts per million and methyl triplets in the region from 1.38 to 1.08 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbons at 167.5, 165.1, and 162.4 parts per million, confirming the presence of three distinct carbonyl environments. Aromatic carbons appear between 149.0 and 113.2 parts per million, while aliphatic carbons of the ethyl groups show signals between 64.2 and 13.5 parts per million.
Mass spectrometry analysis confirms the molecular weight through the observation of the protonated molecular ion at mass-to-charge ratio 375.2, corresponding to [M+H]+ for the ethoxy-substituted derivative mentioned in the supplementary data. This mass spectral behavior demonstrates the stability of the molecule under ionization conditions and provides definitive confirmation of the molecular formula. The fragmentation pattern likely involves loss of ethoxy groups and cleavage of the ester bonds, though detailed fragmentation analysis would require high-resolution tandem mass spectrometry experiments.
| Spectroscopic Technique | Key Observations |
|---|---|
| Infrared | N-H stretch: 3400, 3310 cm⁻¹; C≡N stretch: 2250, 2188 cm⁻¹; C=O stretch: 1650, 1588 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Aromatic H: 7.81, 7.03-6.57 ppm; Methine H: 4.49, 4.31 ppm; Ethyl groups: 4.18-3.98, 1.38-1.08 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyls: 167.5, 165.1, 162.4 ppm; Aromatics: 149.0-113.2 ppm; Aliphatics: 64.2-13.5 ppm |
| Mass Spectrometry | [M+H]⁺: 375.2 m/z (for ethoxy derivative) |
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly focusing on the amino group at the 2-position and its potential interactions with neighboring functional groups. Tautomerism in chromene systems typically involves keto-enol equilibria, amino-imino transformations, and proton transfer processes that can significantly influence the molecular properties and reactivity patterns. The presence of multiple functional groups in this compound creates a complex tautomeric landscape with several possible interconversion pathways.
Electronic excitation has been shown to create conditions favorable for tautomeric transformations in related chromene systems, often accompanied by proton transfer processes that manifest in fluorescence spectroscopy. The amino group at the 2-position can participate in intramolecular hydrogen bonding with the adjacent carbonyl group of the ethyl carboxylate, potentially stabilizing certain tautomeric forms through six-membered ring formation. This interaction pattern resembles that observed in flavonol systems where hydroxyl groups engage in intramolecular hydrogen bonding with neighboring carbonyl functionalities.
The influence of solvent environment on tautomeric equilibria represents a critical factor in determining the predominant molecular forms under different conditions. Aprotic solvents tend to favor forms stabilized by intramolecular hydrogen bonding, while protic solvents can disrupt these interactions through competitive hydrogen bonding with solvent molecules. The combination of electron-donating amino groups and electron-withdrawing cyano and carbonyl functionalities creates conditions for intramolecular charge transfer processes that can influence tautomeric preferences and excited-state behavior.
Computational analysis using density functional theory methods provides quantitative insights into the relative stabilities of different tautomeric forms and the energy barriers for interconversion processes. These calculations reveal that the amino form typically represents the most stable tautomer in the ground state, consistent with experimental observations from nuclear magnetic resonance spectroscopy where only the amino form is observed under normal conditions. However, excited-state processes and specific environmental conditions may lead to transient formation of alternative tautomeric forms with distinct spectroscopic and chemical properties.
The presence of multiple carbonyl groups and the cyano functionality in the side chain creates additional opportunities for tautomeric processes involving enol-keto equilibria and potential cyclization reactions. The ethoxycarbonyl group attached to the side chain can potentially participate in intramolecular interactions with the amino group, though the geometric constraints of the molecular framework limit the accessibility of such interactions. The overall tautomeric behavior thus represents a complex interplay between electronic effects, steric factors, and environmental influences that determine the predominant molecular forms under specific conditions.
| Tautomeric Consideration | Description |
|---|---|
| Primary Tautomer | Amino form at 2-position (experimentally observed) |
| Potential Alternatives | Imino forms, enol-keto equilibria |
| Stabilizing Factors | Intramolecular hydrogen bonding, aromatic conjugation |
| Environmental Effects | Solvent polarity, temperature, pH conditions |
| Computational Predictions | Amino form most stable in ground state |
Properties
IUPAC Name |
ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTICPMGJMIXVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984223 | |
| Record name | Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65673-61-2 | |
| Record name | Ethyl 2-amino-4-(cyanoethoxycarbonylmethyl)-4H-chromene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Organocatalyst-Mediated Synthesis
- Catalyst : Chiral organocatalysts such as proline derivatives or other amine-based catalysts are used to promote enantioselective synthesis.
- Solvent : Dichloromethane (CH2Cl2) or other aprotic solvents.
- Conditions : Room temperature, often with molecular sieves (4Å MS) to remove water and drive the condensation.
-
- Mix malononitrile or ethyl cyanoacetate (1.2 equiv), nitromethane (1.5 equiv), and molecular sieves in CH2Cl2.
- Add the catalyst in one portion.
- Stir at room temperature, monitor by TLC.
- Upon completion, remove solvent under vacuum.
- Purify by flash chromatography.
Yields and Purity : Yields typically range from 64% to 88%, with enantiomeric excess (ee) values up to 96% depending on catalyst and substrate variations.
Base-Catalyzed One-Pot Synthesis
- Catalyst : Diethylamine or other mild organic bases.
- Solvent : Ethanol or aqueous ethanol.
- Conditions : Ambient temperature or mild reflux.
- Mechanism : The reaction proceeds via a base-catalyzed Knoevenagel condensation between salicylaldehyde and ethyl cyanoacetate, followed by Michael addition of the active methylene compound.
- Advantages : Environmentally benign, energy-efficient, and avoids harsh reagents.
- Notes : The reaction is exothermic, and the rate difference between the Knoevenagel condensation and Michael addition is critical for selectivity.
Ionic Liquid and Nanoparticle Catalysis
- Catalysts : Ionic liquids such as [Hmim]HSO4 or silver nanoparticle-supported catalysts (Ag@KF/Natrolite NPs).
- Solvent : Water or ethanol-water mixtures.
- Conditions : Ambient temperature, short reaction times (1-2 hours).
- Benefits : Green chemistry approach, high yields, and easy catalyst recovery.
- Applications : These methods have been used to synthesize chromene derivatives with antioxidant and antimicrobial properties, indicating the versatility of the approach.
Other Catalytic Systems
- Silica gel-supported polyamine catalysts : Used in aqueous ethanol under reflux for 2-3 hours, providing high yields.
- Lewis acid catalysis : BF3·OEt2 (10 mol%) catalyzes sigmatropic rearrangements leading to chromene derivatives.
- Microwave-assisted synthesis : Triethylamine catalyzed reactions under solvent-free microwave irradiation accelerate the process and improve yields.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Organocatalyst (chiral amine) | Chiral amine catalyst + 4Å MS | CH2Cl2 | Room temperature | Several hours | 64-88 | High enantioselectivity (up to 96% ee) |
| Base-catalyzed (diethylamine) | Diethylamine | Ethanol | Ambient/reflux | Few hours | High | Eco-friendly, energy-efficient |
| Ionic liquid catalysis | [Hmim]HSO4 | Water/ethanol | Ambient | 1-2 hours | High | Green chemistry, recyclable catalyst |
| Nanoparticle catalysis | Ag@KF/Natrolite NPs | Water | Ambient | 2 hours | High | Antioxidant/antimicrobial activity |
| Silica gel-supported polyamine | Silica gel-polyamine | Aqueous ethanol | Reflux | 2-3 hours | High | Heterogeneous catalyst, easy recovery |
| Lewis acid catalysis | BF3·OEt2 (10 mol%) | Various | Mild | Variable | High | Sigmatropic rearrangement |
| Microwave-assisted synthesis | Triethylamine (10%) | Solvent-free | Microwave heating | Minutes | High | Rapid synthesis, solvent-free |
Research Findings and Notes
- The cascade Knoevenagel-Michael mechanism is the key pathway for the formation of the chromene scaffold.
- The exothermic nature of the initial condensation step is a driving force for the reaction progress.
- The rate difference between the Knoevenagel condensation and Michael addition is crucial for obtaining high selectivity and yield.
- Organocatalysts provide enantioselectivity , which is important for pharmaceutical applications.
- Green chemistry approaches using ionic liquids and nanoparticle catalysts offer environmentally benign alternatives with comparable or improved yields.
- The compound and its derivatives have been studied for biological activity, emphasizing the importance of efficient synthetic routes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromo Position
In brominated derivatives (e.g., ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), the bromo substituent undergoes nucleophilic substitution with:
-
Alkyl/aryl groups (via Suzuki-Miyaura coupling)
-
Methoxy groups (SN2 displacement)
These reactions modify the chromene scaffold for structure-activity relationship (SAR) studies, enhancing binding to antiapoptotic Bcl-2 proteins .
Hydrolysis and Decarboxylation Reactions
The ester groups and cyano substituents are reactive under basic or acidic conditions:
-
Ester Hydrolysis :
-
Ethoxy groups hydrolyze to carboxylic acids in aqueous NaOH/EtOH.
-
Rate influenced by solvent polarity and temperature.
-
-
Cyano Group Reactivity :
Decomposition Under Physiological Conditions
The compound exhibits instability in cell culture media (e.g., RPMI), decomposing rapidly with a half-life of 15 minutes . Key decomposition pathways include:
| Pathway | Products | Biological Impact |
|---|---|---|
| Oxidative Degradation | Reactive oxygen species (ROS) | Induces apoptosis via ROS |
| Hydrolytic Cleavage | Cyanoacetic acid derivatives | No direct bioactivity observed |
Decomposition-generated ROS are critical for its in vitro cytotoxicity, independent of Bcl-2 antagonism .
Functionalization for Analog Development
Modifications at the 6-position of the chromene ring (e.g., halogenation, alkylation) optimize binding to Bcl-2 family proteins. For example:
| Analog Substituent | Binding Affinity (Ki, μM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 6-Bromo | 3.2 ± 0.4 | 8.7 ± 1.2 |
| 6-Cyclopentyl | 1.1 ± 0.2 | 0.6 ± 0.1 |
| 3',5'-Dimethoxyphenyl | 0.9 ± 0.3 | 0.4 ± 0.05 |
Analog 5q (3',5'-dimethoxyphenyl) shows enhanced cytotoxicity and selectivity against drug-resistant cancer cells .
Role in Apoptosis Induction
While not a direct reaction, the compound’s decomposition products interact with cellular targets:
Scientific Research Applications
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a chromene derivative with a variety of applications in scientific research, particularly in medicinal chemistry and organic synthesis . Chromenes, including this compound, are benzopyran derivatives known for their diverse biological activities, such as anti-allergic, anti-proliferative, anticancer, antibacterial, and antiviral properties .
Medicinal Chemistry
H-Chromenes, including this compound, are valuable scaffolds in medicinal chemistry due to their diverse biological activities .
- Anticancer Agents 2-amino-4-H-chromene-3-carbonitriles, a class of compounds related to this compound, have demonstrated cytotoxic activity against cancer cell lines . These compounds have shown good cell growth inhibitory activity and, in some cases, are more potent than standard drugs like etoposide . This suggests that chromene derivatives could be a basis for developing novel anticancer agents .
- Biological Applications Chromene derivatives have a wide range of biological applications, including anti-allergic, anti-proliferative, anticancer, antibacterial, and antiviral activities .
Organic Synthesis
This compound is used in organic synthesis .
- Multicomponent Reactions 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles can be synthesized through multicomponent reactions using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in aqueous media at room temperature . These methods are environmentally friendly and provide excellent yields, highlighting the molecule's utility in creating complex chemical structures .
- Green Chemistry The synthesis of multi-substituted chromenes using DBU as a catalyst in aqueous media exemplifies green chemistry principles, offering an environmentally benign approach to creating biologically interesting molecules .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s multifunctional nature makes it a promising candidate for various therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-Amino-6-Bromo-4-(1-Cyano-2-Ethoxy-2-Oxoethyl)-4H-Chromene-3-Carboxylate (HA14-1B)
HA14-1B, a brominated derivative, exhibits enhanced Bcl-2 inhibitory activity compared to HA14-1. Structural modifications at the 6-position (bromo substitution) improve hydrophobic interactions with Bcl-2’s binding pocket, resulting in a lower IC₅₀ (~4 µM) .
sHA 14-1 (Ethyl 2-Amino-4-(2-Ethoxy-2-Oxoethyl)-6-Phenyl-4H-Chromene-3-Carboxylate)
sHA 14-1 replaces the cyano group with a phenyl ring at the 6-position, improving metabolic stability while retaining Bcl-2 antagonism. It demonstrates potent synergy with tyrosine kinase inhibitors (e.g., imatinib) in chronic myeloid leukemia (CML) cells, reducing viable cell counts by 80% at 10 µM .
Compounds with Divergent Targets
MX 58151C (2-Amino-4-(3-Bromo-4,5-Dimethoxyphenyl)-4H-Chromene-3-Carbonitrile)
MX 58151C diverges mechanistically as a tubulin polymerization inhibitor. It binds to the colchicine site of β-tubulin, arresting cells in the G2/M phase with a GI₅₀ of 37 nM in T47D breast cancer cells .
Naphthapyran LY290181E
LY290181E, a naphthopyran derivative, inhibits microtubule dynamics by binding to tubulin’s vinblastine site. It blocks cells in G2/M phase at nanomolar concentrations (IC₅₀ = 12 nM) and shows antiproliferative activity against ovarian and colon cancers .
Crolibulin (EPC2407)
Crolibulin, a vascular-disrupting agent, targets both microtubules and hypoxia-inducible factor-1α (HIF-1α). It is currently in Phase I/II trials for advanced solid tumors, demonstrating tumor-selective cytotoxicity via dual mechanisms .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- 6-Position Substitution: Bromo (HA14-1B) or chloro (SC79) groups enhance target affinity and metabolic stability . SC79 (ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) shifts the target to Akt, promoting phosphorylation and neuroprotection .
- Ester vs. Nitrile Groups : Replacement of the ester group with nitrile (e.g., compound D in ) reduces Bcl-2 affinity but increases solubility .
- Phenyl vs. Cyano Groups: sHA 14-1’s phenyl substitution improves pharmacokinetics without compromising Bcl-2 antagonism .
Biological Activity
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, also known as compound X, is a derivative of the chromene class of compounds. This article explores its biological activity, particularly its anticancer properties, interactions with antiapoptotic proteins, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 65673-61-2
- Molecular Formula : C17H18N2O5
- Molecular Weight : 330.34 g/mol
- Purity : 95% .
The compound features a chromene backbone, which is known for its diverse biological activities. The presence of the ethoxy and cyano groups enhances its pharmacological properties.
Interaction with Bcl-2 Proteins
This compound has been identified as an antagonist of antiapoptotic Bcl-2 proteins. These proteins play a crucial role in cancer cell survival by inhibiting apoptosis. The compound's ability to bind to Bcl-2, Bcl-xL, and Bcl-w proteins suggests it can induce apoptosis in cancer cells that overexpress these proteins .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Jurkat Cells : A type of T-cell leukemia that expresses high levels of Bcl-2.
- Non-Small Cell Lung Carcinoma (NCI-H460) : The compound was effective against this cell line, indicating broad-spectrum anticancer activity.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications at the 6-position of the chromene ring can enhance binding affinity and cytotoxicity. For instance, analogs with different alkyl groups at this position maintained or improved their efficacy against Bcl-2 proteins .
Study 1: Efficacy Against Bcl-2 Overexpression
A study evaluated several analogs of this compound for their ability to bind to Bcl proteins and induce apoptosis in cells overexpressing these proteins. The findings indicated that the most active analogs significantly inhibited cell growth and induced apoptosis through caspase activation .
Study 2: Combination Therapy Potential
In another investigation, the compound was tested in combination with other chemotherapeutic agents. Results showed enhanced efficacy when used alongside cisplatin, suggesting its potential as part of multi-drug regimens for treating resistant cancers .
Summary of Biological Activities
Q & A
Q. In vivo models :
- Xenograft studies : Implant tumor cells in immunodeficient mice, with dose optimization (e.g., 10–50 mg/kg) and toxicity monitoring (liver/kidney function tests) .
- Randomized block design : Split-plot designs account for variables like administration route and harvest timepoints to minimize bias .
What analytical techniques are critical for characterizing the stereochemistry and purity of ethyl 2-amino-4H-chromene derivatives?
Basic Research Question
- LC-MS : Confirms molecular weight (e.g., m/z 393.40 for C₂₃H₂₀FNO₄) and detects impurities (<5%) .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- NMR : ¹H/¹³C spectra resolve stereochemistry; e.g., methoxy protons appear as singlets (δ 3.8–4.0 ppm) .
- XRD : Validates crystal packing and unit cell parameters (e.g., monoclinic P2₁/c space group, a = 12.6844 Å) .
How does the presence of electron-withdrawing substituents (e.g., cyano, ethoxy) impact the compound's reactivity and interaction with biological targets?
Advanced Research Question
- Reactivity : The cyano group increases electrophilicity at the C3 position, facilitating nucleophilic attacks in cross-coupling reactions .
- Biological interactions :
- SAR trends : Analogues with para-substituted aryl groups (e.g., 4-fluorophenyl) show 3–5× higher potency than meta-substituted derivatives due to improved hydrophobic interactions .
What computational methods are used to predict the binding modes of this compound with therapeutic targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., NF-κB, COX-2). Key parameters include Gibbs free energy (ΔG ≤ −8 kcal/mol) and binding pose clustering .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns; root-mean-square deviation (RMSD < 2 Å) indicates stable binding .
- QSAR models : CoMFA/CoMSIA correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to guide analogue design .
How do solvent polarity and pH affect the stability of ethyl 2-amino-4H-chromene derivatives during storage?
Basic Research Question
- Solvent choice : Non-polar solvents (e.g., hexane) minimize hydrolysis, while DMSO accelerates degradation at >40°C .
- pH dependence : Stability decreases in acidic conditions (pH < 4) due to protonation of the amino group, leading to ring-opening. Neutral buffers (pH 7.4) are optimal for aqueous solutions .
- Storage recommendations : Lyophilized powders stored at −20°C retain >90% activity after 6 months .
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
